REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][CH2:4][C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:6]>C(O)C>[Br:1][CH:4]([CH3:3])[C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:6]
|
Name
|
|
Quantity
|
53.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)C1=CC=CC2=CC=CC=C21
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
DISTILLATION
|
Details
|
the ethanol was distilled off in vacuo
|
Type
|
CONCENTRATION
|
Details
|
the resulting concentrate
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 130 mL of toluene
|
Type
|
WASH
|
Details
|
washed with a mixed aqueous solution of sodium bicarbonate and sodium chloride (150 mL×two times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=CC2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |